molecular formula C15H22N2O3S B5695111 1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5695111
M. Wt: 310.4 g/mol
InChI Key: XWWYEYCUHXAZJC-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a methanesulfonyl group and a phenylethyl group attached to a piperidine ring, makes it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and phenylethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base.

    Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions using phenylethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The phenylethyl group can enhance binding affinity to certain receptors, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

1-METHANESULFONYL-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide: This compound has a similar structure but with a methyl group on the phenyl ring.

    1-[(4-Methylphenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide: Another similar compound with a methyl group in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties.

Properties

IUPAC Name

1-methylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17-11-8-14(9-12-17)15(18)16-10-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWYEYCUHXAZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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